molecular formula C20H23FN2O2S B4064182 3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone

3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone

Cat. No. B4064182
M. Wt: 374.5 g/mol
InChI Key: WCVCZYNVUBIQCC-UHFFFAOYSA-N
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Description

3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone is a useful research compound. Its molecular formula is C20H23FN2O2S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone is 374.14642732 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-Fluorobenzyl)-3-Hydroxy-2-Piperidinone and related compounds have been synthesized and characterized to explore their chemical structures and potential applications in various fields of research. For instance, a synthesis method involving resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride through two reactions has been described, highlighting the compound's structural complexity and the interest in its chemical properties Duan-zhi et al., 2005.

Pharmacological Potential

The pharmacological potential of piperidine derivatives, including structures similar to the compound , has been extensively researched. Studies have shown that these compounds exhibit significant activity against various diseases and conditions. For example, a study on the antimycobacterial activity of spiro-piperidin-4-ones revealed promising results against Mycobacterium tuberculosis, indicating the therapeutic potential of these derivatives Kumar et al., 2008. Another study focused on the corrosion inhibition properties of piperidine derivatives on iron, suggesting their utility in materials science and engineering Kaya et al., 2016.

Molecular Modeling and Drug Design

Conformational analysis and molecular modeling of compounds related to 3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-Fluorobenzyl)-3-Hydroxy-2-Piperidinone have been conducted to predict their binding affinities and inhibition efficiencies, which are crucial for drug design. These studies contribute to understanding the molecular basis of the compound's interaction with biological targets, paving the way for the development of novel therapeutics Ge & Luo, 2012.

Anticancer Activity

Research into the anticancer properties of fluoro-substituted compounds, including benzo[b]pyran derivatives, has shown significant anti-lung cancer activity. This highlights the potential of structurally similar compounds, such as the one , in contributing to cancer research and the development of new oncological treatments Hammam et al., 2005.

properties

IUPAC Name

3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2S/c21-17-4-2-15(3-5-17)12-23-9-1-8-20(25,19(23)24)14-22-10-6-18-16(13-22)7-11-26-18/h2-5,7,11,25H,1,6,8-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVCZYNVUBIQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC=C(C=C2)F)(CN3CCC4=C(C3)C=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone
Reactant of Route 2
Reactant of Route 2
3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone
Reactant of Route 3
3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone
Reactant of Route 4
3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone
Reactant of Route 5
3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone
Reactant of Route 6
Reactant of Route 6
3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.